N-cyclobutyl-3-ethoxyaniline
CAS No.:
Cat. No.: VC17741437
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | N-cyclobutyl-3-ethoxyaniline |
| Standard InChI | InChI=1S/C12H17NO/c1-2-14-12-8-4-7-11(9-12)13-10-5-3-6-10/h4,7-10,13H,2-3,5-6H2,1H3 |
| Standard InChI Key | ILNOEGXUKQAQBO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)NC2CCC2 |
Introduction
Components of N-cyclobutyl-3-ethoxyaniline
-
Cyclobutyl Group: This is a four-membered ring structure, which is relatively strained due to its small size. Cyclobutyl groups are often used in organic synthesis to introduce specific steric effects or to create unique molecular geometries.
-
3-Ethoxyaniline: This compound is known for its chemical properties, including its reactivity and potential biological effects. It is a derivative of aniline, with an ethoxy group attached at the 3-position of the phenyl ring. The ethoxy group can influence the compound's solubility and reactivity.
Synthesis and Preparation
While specific synthesis details for N-cyclobutyl-3-ethoxyaniline are not readily available, it can be inferred that its preparation might involve the reaction of 3-ethoxyaniline with a cyclobutyl halide or another suitable cyclobutylating agent. Such reactions typically require careful control of conditions to achieve the desired substitution.
Potential Applications
Given the components of N-cyclobutyl-3-ethoxyaniline, it might exhibit properties useful in various applications:
-
Biological Activity: Aniline derivatives are known for their potential biological activities, including antimicrobial and anticancer effects. The cyclobutyl group could enhance these properties by altering the compound's interaction with biological targets.
-
Chemical Synthesis: The unique structure of N-cyclobutyl-3-ethoxyaniline might make it a useful intermediate in the synthesis of more complex molecules, particularly those requiring a cyclobutyl moiety.
Safety and Handling
Handling N-cyclobutyl-3-ethoxyaniline would require caution due to the potential hazards associated with aniline derivatives. These compounds can be toxic and may cause irritation or other adverse health effects upon exposure.
Data Tables
Due to the lack of specific data on N-cyclobutyl-3-ethoxyaniline, the following table provides general information on related compounds:
| Compound | Structure | Potential Applications |
|---|---|---|
| 3-Ethoxyaniline | C8H11NO | Biological activities, synthesis intermediate |
| Cyclobutyl Derivatives | Various | Unique steric effects, potential biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume